molecular formula C12H9FN2O2 B1331354 2-Fluoro-n-(2-nitrophenyl)aniline CAS No. 28898-02-4

2-Fluoro-n-(2-nitrophenyl)aniline

Cat. No. B1331354
CAS RN: 28898-02-4
M. Wt: 232.21 g/mol
InChI Key: AXWDMVVFIGPIKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-n-(2-nitrophenyl)aniline involves various chemical reactions, primarily condensation and coupling processes. For instance, N-(Nitrofluorenylidene)anilines are synthesized through the condensation of nitrofluorenones with substituted anilines in the presence of zinc chloride, as demonstrated in the preparation of electron transport materials for electrophotography . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline involves a two-step process starting from commercially available amines and 1-fluoro-2-nitrobenzene . Additionally, palladium-catalyzed arylation has been used to synthesize fluorinated anilines, indicating the versatility of methods available for creating fluoro-nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds in the fluoro-nitroaniline family often features planar and non-planar fragments, as seen in the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, where non-planar molecules are held together by various intermolecular interactions . The dihedral angles between the rings in compounds such as N-[Bis(4-fluorophenyl)methylene]aniline indicate the degree of planarity and the potential for molecular interactions within the crystal packing .

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with amines, amino acids, and NH-heteroaromatic compounds, showcasing the reactivity of the fluoro-nitroaniline group . The presence of electron-withdrawing groups such as the nitro group influences the reactivity and orientation of these molecules during chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by their molecular structure and substituents. For example, the compatibility of N-(Nitrofluorenylidene)anilines with polycarbonate and their stability in electrophotography applications highlight the importance of the nitro and fluoro substituents in determining material properties . The crystal and molecular structure analyses provide insights into the intermolecular forces that may affect the physical properties of these compounds .

Scientific Research Applications

1. Structural Analysis and Synthesis

2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, related to 2-Fluoro-n-(2-nitrophenyl)aniline, has been studied for its structural properties. This compound, which is planar and linked through an ethylene bridge, has significance in understanding the molecular architecture of related organic compounds (Clegg et al., 1999).

2. Solid-Phase Synthesis

The compound has applications in solid-phase synthesis, as seen in the study where N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, a related compound, was used for the synthesis of various organic compounds on Rink resin (Wang et al., 2005).

3. Fluorescence Sensing

A study on fluorescence turn-on nitrite sensors has utilized similar compounds to design probes with specific fluorescence properties. These probes, by modulating binding sites, can recognize nitrite, displaying robust green emission, which has applications in rapid nitrite detection (Ma et al., 2020).

4. Fluorescent Dye Development

Fluorophores with a nitro-phenyl group, related to 2-Fluoro-n-(2-nitrophenyl)aniline, have been studied for their potential in fluorescent dye development. These compounds have been successfully used in labeling experiments, such as with Bovine Serum Albumin, showing strong luminescence (Frath et al., 2012).

5. Vibrational Spectroscopy

The compound has been a subject of vibrational spectroscopic studies to understand its molecular properties. Such studies provide insights into the molecular vibrations and can aid in the development of novel materials (Mary et al., 2008).

6. Organic Synthesis

Studies have shown the utility of related compounds in organic synthesis, such as in the synthesis of diverse quinazoline and fused isoindolinone scaffolds, indicating its role in facilitating complex chemical reactions (Wu et al., 2021).

Safety And Hazards

The safety information for “2-Fluoro-n-(2-nitrophenyl)aniline” indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-fluorophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDMVVFIGPIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293995
Record name 2-fluoro-n-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-n-(2-nitrophenyl)aniline

CAS RN

28898-02-4
Record name 28898-02-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93379
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-n-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoroaniline (5.0 g), potassium carbonate (2.5 g) and copper(I)iodide (414 mg) in 2-fluoronitrobenzene (16.9 ml) was heated to 180° under nitrogen for 18 h. The cooled mixture was poured into water (300 ml) and extracted with ethyl acetate (2×250 ml) then the combined extracts were washed with saturated brine and evaporated. The residual brown oil was azeotroped with ethanol/water then toluene. The residue was chromatographed with hexane-DE (100:0 to 95:5) to give the title compound (3.25 g) as a bright orange solid, m.p.58°-9°.
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5 g
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Synthesis routes and methods IV

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A mixture of 2-fluoroaniline (13.0 ml), 2-fluoronitrobenzene (14.2 ml) and potassium iodide (5.5 g) was heated at 180° for 18 h. The mixture was cooled to 23° C.; the solid materials were filtered off and the solution was concentrated in vacuo. The residue was purified by flash chromatography (eluting with CH-EA 7:3) then crystallized from absolute ethanol to give the title compound as an orange solid (9.30 g). T.l.c. CH-EA (7:3), Rf =0.69. M.p. 76°-77° C. IR: 3352 (NH), 1609 (C=C), 1510 and 1350 (NO2) cm-1.
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Synthesis routes and methods V

Procedure details

2-Fluoroaniline (1.45 mL, 15 mmol) was dissolved in DMF (10 mL) and sodium hydride (0.58 g, 15 mmol) was added and the mixture was stirred for 30 minutes. 2-Fluoronitrobenzene (1.05 mL, 10 mmol) was added and the mixture was stirred for 16 hours. The mixture was quenched with saturated NH4Cl and diluted with ether. The mixture was washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified via Isco chromatography (Redisep, silica, gradient 5-30% ethyl acetate in hexane) to afford 1.4 g 2-fluoro-N-(2-nitrophenyl)aniline that was carried on directly to the next step. MS (ES) m/z 232.9.
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1.45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ O'Neill, A Adedoyin, PD Alfinito… - Journal of medicinal …, 2010 - ACS Publications
Structural modification of a virtual screening hit led to the identification of a new series of 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols which are …
Number of citations: 19 pubs.acs.org
J Liu, D Yang, X Yang, M Nie, G Wu, Z Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety were synthesized and evaluated for their c-Met kinase inhibitory activity and …
Number of citations: 28 www.sciencedirect.com
C Neudorfer, A Seddik, K Shanab, A Jurik… - Molecules, 2015 - mdpi.com
Since the norepinephrine transporter (NET) is involved in a variety of diseases, the investigation of underlying dysregulation-mechanisms of the norepinephrine (NE) system is of major …
Number of citations: 10 www.mdpi.com

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